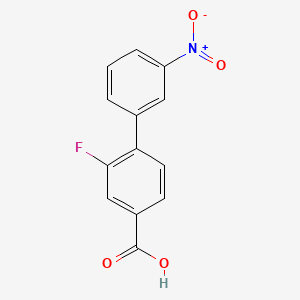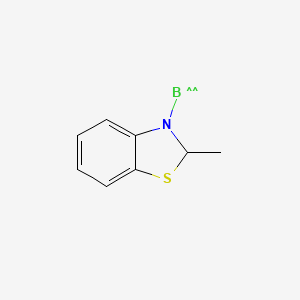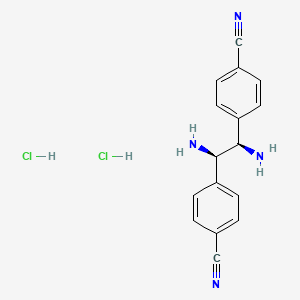
2-Acetyl-T-butyl-dimethylsilyl-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-T-butyl-dimethylsilyl-phenol is an organic compound with the molecular formula C14H22O2Si. It is a derivative of phenol, where the hydroxyl group is protected by a tert-butyl-dimethylsilyl group, and an acetyl group is attached to the aromatic ring. This compound is often used in organic synthesis, particularly in the protection of phenolic hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-T-butyl-dimethylsilyl-phenol typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxyacetophenone.
Protection of Hydroxyl Group: The hydroxyl group of 2-hydroxyacetophenone is protected using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole. This reaction is typically carried out in an anhydrous solvent like dichloromethane.
Reaction Conditions: The reaction is usually performed at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, solvent addition, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-T-butyl-dimethylsilyl-phenol undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The silyl protecting group can be removed using fluoride ions, typically from a source like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Deprotection: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: 2-Carboxy-T-butyl-dimethylsilyl-phenol.
Reduction: 2-Hydroxyethyl-T-butyl-dimethylsilyl-phenol.
Deprotection: 2-Hydroxyacetophenone.
Applications De Recherche Scientifique
2-Acetyl-T-butyl-dimethylsilyl-phenol is used in various scientific research applications:
Chemistry: It is used as a protecting group for phenolic hydroxyl groups in organic synthesis.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Acetyl-T-butyl-dimethylsilyl-phenol primarily involves the protection of phenolic hydroxyl groups. The tert-butyl-dimethylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective reactions are required.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Tert-butyl-dimethylsilyloxyacetophenone
- 2-(Tert-butyl-dimethylsilyloxy)ethanol
Uniqueness
2-Acetyl-T-butyl-dimethylsilyl-phenol is unique due to its specific combination of an acetyl group and a tert-butyl-dimethylsilyl-protected phenol. This combination allows for selective reactions and protection strategies in complex organic syntheses, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
120820-40-8 |
|---|---|
Formule moléculaire |
C14H21O2Si |
Poids moléculaire |
249.40 g/mol |
Nom IUPAC |
1-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H21O2Si/c1-9(15)12-11(16)8-7-10(14(2,3)4)13(12)17(5)6/h7-8,16H,1-6H3 |
Clé InChI |
QFNADLUOXFINME-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1[Si](C)C)C(C)(C)C)O |
Synonymes |
2-ACETYL-T-BUTYL-DIMETHYLSILYL-PHENOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Cyano-6-hydroxy-1,4-dimethyl-5-[2-nitro-4-(pentyloxycarbonyl)phenylazo]-2-pyridone](/img/structure/B568098.png)


![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)






